

Cryptotanshinone: A Comparative Analysis of its Anticancer Effects Across Diverse Cancer Cell Lines

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Compound of Interest

Compound Name: *Cryptonin*

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Cryptotanshinone (CT), a natural compound extracted from the root of *Salvia miltiorrhiza* Bunge (Danshen), has emerged as a promising candidate in oncology research due to its demonstrated anticancer activities across a spectrum of malignancies. This guide provides a comparative analysis of CT's effects on various cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of Cryptotanshinone's therapeutic potential.

Quantitative Analysis of Cryptotanshinone's Efficacy

The cytotoxic and pro-apoptotic effects of Cryptotanshinone vary significantly among different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, induced apoptosis rates, and effects on cell cycle distribution.

Table 1: IC50 Values of Cryptotanshinone in Various Cancer Cell Lines

Cancer Type	Cell Line	IC50 Value (μM)	Citation
Melanoma	B16	12.37	[1]
B16BL6	8.65	[1]	
Rhabdomyosarcoma	Rh30	~5.1	[2]
Prostate Cancer	DU145	~3.5	[2]
Ovarian Cancer	Hey	18.4	[3]
A2780	11.2	[3]	
Acute Lymphoblastic Leukemia	CCRF-CEM	4.8	[4]
CEM/ADR5000	5.0	[4]	
Cervical Cancer	HeLa	>50	[5]
Breast Cancer	MCF-7	>50	[5]

Table 2: Apoptosis Induction by Cryptotanshinone

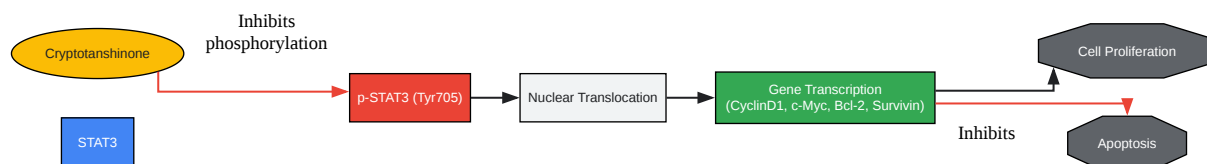
Cancer Type	Cell Line	Treatment Conditions	Apoptosis Rate (%)	Citation
Renal Cell Carcinoma	A498, 786-O, ACHN	Varies (Dose-dependent)	Significant increase	[6]
Melanoma	B16, B16BL6	25 μM for 24h	~4%	[1]
Gastric Cancer	AGS, MKN-45	Varies (Dose-dependent)	Significant increase	[7]

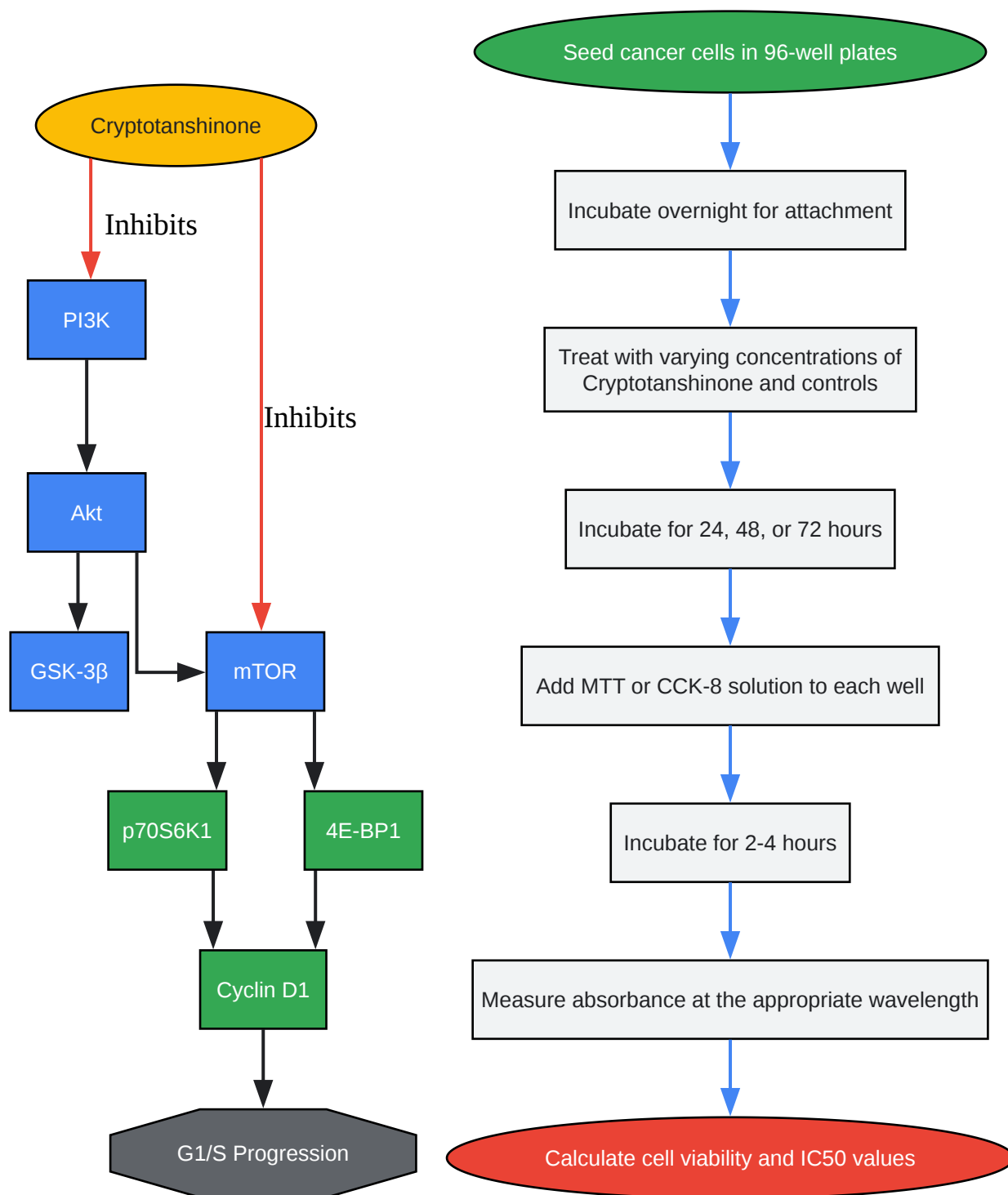
Table 3: Cell Cycle Arrest Induced by Cryptotanshinone

Cancer Type	Cell Line	Effect	Citation
Renal Cell Carcinoma	A498, 786-O, ACHN	G0/G1 phase arrest	[6]
Melanoma	B16BL6	G1 phase arrest	[1]
B16	G2/M phase arrest	[1]	
Rhabdomyosarcoma	Rh30	G1/G0 phase arrest	[2]
Prostate Cancer	DU145	G1/G0 phase arrest	[2]
Breast Cancer	MCF-7	G1/G0 phase arrest	[2]
Cholangiocarcinoma	HCCC-9810, RBE	S phase arrest	[8]
Non-Small Cell Lung Cancer	A549, H460	G0/G1 phase arrest	[9]
Gastric Cancer	AGS	G2/M phase arrest	[7]
Acute Lymphoblastic Leukemia	CCRF-CEM, CEM/ADR5000	G2/M phase arrest	[4]

Key Signaling Pathways Modulated by Cryptotanshinone

Cryptotanshinone exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The diagrams below illustrate the key mechanisms of action.





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- To cite this document: BenchChem. [Cryptotanshinone: A Comparative Analysis of its Anticancer Effects Across Diverse Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1578355#comparative-analysis-of-cryptotanshinone-s-effects-on-different-cancer-cell-lines]

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